2-Isopropyl-1H-imidazol-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-propan-2-ylimidazol-1-amine |
InChI |
InChI=1S/C6H11N3/c1-5(2)6-8-3-4-9(6)7/h3-5H,7H2,1-2H3 |
InChI Key |
WMIKIIUDGJILIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1N |
Origin of Product |
United States |
Mechanistic Investigations of 2 Isopropyl 1h Imidazol 1 Amine Formation and Transformation
Elucidation of Imidazole (B134444) Ring Formation Mechanisms
The synthesis of the imidazole ring is a cornerstone of heterocyclic chemistry, with various methods developed to construct this important structural motif. rsc.org These methods often involve the formation of specific bonds around the imidazole core, and their mechanisms can be categorized into cyclization and addition reactions, frequently proceeding through reactive intermediates.
The formation of substituted imidazoles, such as those with a 2-isopropyl group, can be achieved through several cyclization strategies. One common approach involves the reaction of α-dicarbonyl compounds with aldehydes and ammonia (B1221849), known as the Radziszewski reaction. researchgate.net The proposed mechanism for this reaction suggests the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then reacts with the aldehyde, followed by cyclization and oxidation to yield the 2,4,5-trisubstituted imidazole. researchgate.netrsc.org
Another versatile method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov The mechanism involves the base-catalyzed reaction of TosMIC with an imine. The imine, formed in situ from an aldehyde and an amine, undergoes a [3+2] cycloaddition with the α-anion of TosMIC. Subsequent elimination of p-toluenesulfinic acid leads to the formation of the imidazole ring. nih.govyoutube.com
Metal-catalyzed cyclizations have also gained prominence. For instance, copper salts can catalyze the reaction of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. chim.itorganic-chemistry.org The proposed mechanism involves the copper-catalyzed oxidative diamination of the alkyne. chim.it Similarly, silver catalysts can promote the cyclization of propargylamines with ketenimines through a cascade reaction involving nucleophilic addition and electrophilic cyclization. chim.it
The following table summarizes some of the key cyclization and addition reactions for imidazole synthesis:
| Reaction Name/Type | Key Reactants | General Mechanism | Resulting Imidazole Substitution |
| Radziszewski Reaction | α-Dicarbonyl, Aldehyde, Ammonia | Condensation, Cyclization, Oxidation | 2,4,5-Trisubstituted |
| van Leusen Synthesis | Aldehyde, Amine, TosMIC | In situ imine formation, [3+2] cycloaddition, Elimination | 1,4,5-Trisubstituted or 1,5-disubstituted |
| Copper-Catalyzed Diamination | Terminal Alkyne, Amidine | Oxidative diamination | 1,2,4-Trisubstituted |
| Silver-Catalyzed Cascade | Propargylamine, Ketenimine | Nucleophilic addition, Electrophilic cyclization | 1,2,5-Trisubstituted |
The synthesis of imidazoles frequently proceeds through highly reactive intermediates that are key to the ring-forming steps. Imines are common intermediates, typically formed from the condensation of an aldehyde and an amine. rsc.orgnih.gov In the van Leusen synthesis, the pre-formed or in-situ generated imine is a crucial electrophile that reacts with the nucleophilic TosMIC anion. nih.gov
N-heterocyclic carbenes (NHCs) , particularly those derived from imidazolium (B1220033) salts, can also serve as intermediates. nih.gov In some synthetic routes, the addition of an NHC to an imine can lead to the formation of a Breslow-type intermediate, which can then undergo further reactions to form new heterocyclic rings. nih.gov Gold-catalyzed reactions involving ynamides and sulfilimines can proceed through α-imino gold carbene intermediates, which are then trapped by a nitrogen atom to form fused imidazole systems. nih.gov
Other notable intermediates include amidines , which can be formed from the reaction of nitriles and can subsequently undergo cyclization. youtube.com In base-catalyzed reactions of alkynes and nitriles, an imine intermediate is formed, which then reacts with a second equivalent of the nitrile. This is followed by a 5-exo-dig cyclization to form the imidazole ring. rsc.org
The table below highlights some of the important intermediates in imidazole synthesis:
| Intermediate | Role in Synthesis | Example Reaction |
| Imine | Electrophile for nucleophilic attack | van Leusen Imidazole Synthesis nih.gov |
| N-Heterocyclic Carbene | Nucleophile or precursor to other intermediates | Addition to imines nih.gov |
| α-Imino Gold Carbene | Electrophilic intermediate in cyclizations | Gold-catalyzed synthesis from ynamides nih.gov |
| Amidine | Precursor for cyclization | Base-catalyzed reaction of alkynes and nitriles rsc.orgyoutube.com |
Role of Catalysis in Reaction Mechanisms
Catalysis plays a pivotal role in modern synthetic strategies for imidazoles, offering pathways with higher efficiency, regioselectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysts are employed, and they can influence the reaction mechanism in various ways.
Metal catalysts are widely used. Copper salts, for example, are effective in catalyzing the synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes and amidines. chim.it The catalytic cycle is proposed to involve a copper(II)-diyne complex. chim.it Ytterbium triflate (Yb(OTf)₃) has been used to catalyze the [3+2] heteroannulation of propargylamines with isonitriles. chim.it The amount of catalyst in this case can be crucial, as increasing it can lead to the formation of a different product (dihydropyridines) via a [4+2] heteroannulation. chim.it Metal-organic frameworks (MOFs), such as MIL-101(Cr), have emerged as efficient heterogeneous catalysts for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com These catalysts are thought to act as Lewis acids, activating carbonyl groups. mdpi.com
Acid and base catalysis are also fundamental. In the van Leusen synthesis, a base is required to deprotonate TosMIC to form the reactive nucleophile. nih.gov Acid catalysts, on the other hand, can be used to promote the condensation of α-keto-aldehydes with ammonium (B1175870) acetate (B1210297). nih.gov In some cases, the imidazole product itself can act as a catalyst. In its neutral form, it can function as a nucleophilic catalyst, while in its protonated form, it can act as an acid catalyst. nih.gov
The following table provides examples of catalysts used in imidazole synthesis and their proposed roles:
| Catalyst | Reaction Type | Proposed Role of Catalyst |
| Copper(II) salts | Diamination of alkynes | Formation of a copper(II)-diyne complex chim.it |
| Silver(I) salts | Cyclization of propargylamines | Electrophilic activation of the alkyne chim.it |
| Ytterbium(III) triflate | [3+2] Heteroannulation | Lewis acid catalysis chim.it |
| MIL-101(Cr) (MOF) | Three-component synthesis | Lewis acid activation of carbonyl groups mdpi.com |
| Base (e.g., K₂CO₃) | van Leusen Synthesis | Deprotonation of TosMIC nih.gov |
| Acid (e.g., HBr) | Oxidation-condensation | Catalyzes ketone oxidation organic-chemistry.org |
Reactivity Mechanisms of the 1-Amino and 2-Isopropyl Groups
The reactivity of 2-isopropyl-1H-imidazol-1-amine is largely dictated by the electronic properties and steric effects of the 1-amino and 2-isopropyl substituents on the imidazole ring.
The imidazole ring is an electron-rich aromatic system. The nitrogen atoms, particularly the sp²-hybridized nitrogen at the 3-position, are nucleophilic. The 1-amino group further enhances the electron density of the ring through resonance, making the ring more susceptible to electrophilic attack. However, the amino group itself is a primary nucleophilic center.
The unshared electron pair on the exocyclic nitrogen of the 1-amino group makes it a potent nucleophile. gacariyalur.ac.in It can readily react with electrophiles in nucleophilic substitution reactions . For instance, it can be acylated or alkylated. The imidazole ring itself can also act as a nucleophile, particularly in its neutral form, where it can attack an electrophilic center to form an acylated or phosphorylated intermediate. nih.gov
The nucleophilicity of the imidazole nitrogen atoms can be influenced by the substituents. The 2-isopropyl group, being an electron-donating group, will further increase the electron density of the ring, enhancing its nucleophilicity. However, the steric bulk of the isopropyl group can hinder the approach of electrophiles to the adjacent nitrogen atoms and the C2 position.
Substituted imidazoles can undergo various intramolecular transformations and rearrangements. While specific rearrangements for this compound are not extensively detailed in the provided context, general principles of imidazole chemistry suggest possibilities.
One type of rearrangement is the Dimroth rearrangement , which is common in N-substituted heterocyclic systems. Although not directly described for 1-aminoimidazoles in the provided text, this type of rearrangement involves the opening of the heterocyclic ring followed by recyclization, leading to an isomer.
Another possibility is intramolecular cyclization if a suitable reactive group is introduced onto the 1-amino or 2-isopropyl substituent. For example, if the amino group were to be functionalized with a group containing an electrophilic center, intramolecular cyclization could occur, leading to a fused bicyclic system. The literature describes rearrangements of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, which involves an iodine-mediated ring-opening and subsequent cyclization. rsc.org
Furthermore, Pummerer-like rearrangements have been reported to induce cascade reactions in the synthesis of highly substituted imidazoles, involving carbon-nitrogen bond formations. organic-chemistry.org
Design and Synthesis of 2 Isopropyl 1h Imidazol 1 Amine Analogues and Derivatives
Systematic Structural Modifications at Imidazole (B134444) Nitrogen Atoms (N-1, N-3)
Alkylation and arylation of the imidazole nitrogen atoms are fundamental strategies for creating diversity. The choice of reaction conditions and starting materials can direct the substitution to either the N-1 or N-3 position. For instance, studies on the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides have shown a selective formation of O-alkoxy derivatives. researchgate.net In contrast, N-alkylation products, specifically 1-alkylimidazole 3-oxides, are typically obtained through condensation reactions involving acyclic precursors rather than direct alkylation of a pre-formed 1-hydroxyimidazole (B8770565) ring. researchgate.net
A notable example of N-1 substitution is the introduction of an isopropyl group during a multi-step synthesis to produce (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. nih.gov Arylation at the N-1 position has also been demonstrated, as in the synthesis of 1-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) naphthalen-2-ol, which utilizes a multi-component reaction involving an aromatic amine. mdpi.com
Table 1: Examples of N-1 Alkylation and Arylation Strategies
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 1-(Adamantan-1-yl)-2-(isopropylamino)ethanone | Cyanamide, Acetic Acid | 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole | nih.gov |
| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Substituted Benzyl Halides, K₂CO₃ | Ethyl 1-(benzyloxy)-4-methyl-2-aryl-1H-imidazole-5-carboxylates | researchgate.net |
The introduction of amino and alkylamino groups at the N-1 position is crucial for creating analogues of the parent compound, 2-isopropyl-1H-imidazol-1-amine. One of the primary synthetic routes to achieve this involves the cyclization of amido-nitriles.
A sophisticated example of introducing a complex alkylamino substituent at N-1 is found in the synthesis of the pharmaceutical agent Nirogacestat. wikipedia.org In this process, an intermediate is condensed with a complex amine, showcasing a method to install elaborate side chains at the imidazole nitrogen. Specifically, the synthesis involves the reaction of a protected imidazole precursor with a substituted amine, demonstrating the feasibility of attaching diverse alkylamino moieties. wikipedia.org
Functionalization at the Imidazole Carbon Positions (C-2, C-4, C-5)
Modifying the carbon backbone of the imidazole ring at positions C-2, C-4, and C-5 is another key avenue for generating structural diversity. These positions can be functionalized with a variety of groups, altering the molecule's electronic distribution and steric profile.
The 2-isopropyl-1H-imidazole core is a common starting point for further derivatization. nih.gov Functionalization at the C-2 position is often achieved through lithiation followed by quenching with an electrophile. For example, in the synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the C-2 position of 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole is deprotonated with n-butyllithium and then reacted with anhydrous DMF to introduce a formyl group, which is subsequently reduced to a hydroxymethyl group. nih.gov
Other strategies include introducing a thio-linkage, as demonstrated by the reaction of an imidazole-2-thione derivative with 2-chloro-N-p-tolylacetamide to yield 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide. scirp.org Furthermore, 2-beta-hydroxyethyl groups can be installed and subsequently dehydrated to form vinyl substituents, providing another route for C-2 functionalization. google.com
The C-4 and C-5 positions of the imidazole ring can be functionalized to introduce additional substituents, leading to poly-substituted derivatives. A direct method for this is the synthesis of 5-carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate, which incorporates carboxyl groups at both the C-4 and C-5 positions of a 2-isopropylimidazole (B115234) core. nih.gov These carboxylic acid groups can serve as handles for further synthetic transformations.
Other examples, while not featuring an isopropyl group, illustrate the broader strategies for C-4 and C-5 functionalization. For instance, 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogues have been synthesized, demonstrating that halogenation is a viable method for substitution at these positions. researchgate.net Similarly, the synthesis of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates highlights the introduction of a carboxylate at the C-5 position. researchgate.net
Table 2: Examples of C-4 and C-5 Functionalization
| Imidazole Core | Position(s) Functionalized | Introduced Group(s) | Synthetic Approach | Reference |
|---|---|---|---|---|
| 2-Isopropylimidazole | C-4, C-5 | Carboxylate | Synthesis from acyclic precursors | nih.gov |
| 2-Methylimidazole | C-4, C-5 | Iodo, Benzoic acid | Multi-step synthesis | researchgate.net |
Synthesis of Poly-substituted Imidazoles Containing Isopropyl Moieties
The synthesis of poly-substituted imidazoles, which bear substituents at multiple positions on the ring, often employs powerful synthetic methods like multicomponent reactions (MCRs). nih.govnih.gov These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. researchgate.net
A well-documented example of a step-wise synthesis leading to a poly-substituted imidazole is the five-step procedure to create (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. nih.gov This molecule features an isopropyl group at N-1, a hydroxymethyl group at C-2, and a bulky adamantyl group at C-4. The synthesis begins with the formation of the N-1 isopropyl, C-4 adamantyl substituted imidazole, followed by sequential functionalization at the C-2 position. nih.gov This approach demonstrates precise control over the introduction of different substituents at specific sites on the imidazole ring.
Another synthetic strategy involves the reaction of N,N′-disubstituted ethylenediamines with aldehydes. For example, 1,3-dimethyl-2-(4′-isopropylphenyl)imidazolidine, a saturated analogue, was prepared by condensing N,N′-dimethylethylenediamine with 4-isopropylbenzaldehyde. rsc.org While this yields an imidazolidine, it illustrates a general principle for constructing the five-membered ring with desired substituents.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₁₁N₃ |
| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | C₁₈H₂₈N₂O |
| 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole | C₁₇H₂₆N₂ |
| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Varies |
| 1-Alkylimidazole 3-oxides | Varies |
| 1-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) naphthalen-2-ol | C₃₆H₂₆N₂O |
| Nirogacestat | C₂₇H₄₁F₂N₅O |
| 2-Isopropyl-1H-imidazole | C₆H₁₀N₂ |
| 2-(1H-Imidazol-2-ylthio)-N-p-tolylacetamide | C₁₂H₁₃N₃OS |
| 1-Methyl-2-beta-hydroxyethyl imidazole | C₆H₁₀N₂O |
| 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate | C₈H₁₀N₂O₄ |
| 3,5-Diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid | C₁₁H₈I₂N₂O₂ |
Exploration of Fused Imidazole Systems (e.g., Benzo[d]imidazoles)
The synthesis of fused imidazole systems is a well-established area of heterocyclic chemistry, with numerous strategies developed to construct bicyclic and polycyclic frameworks. nih.govresearchgate.net These fused systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, are present in a number of biologically active compounds. umich.edunih.gov While direct synthesis of fused systems from this compound is not extensively documented, established synthetic methodologies for related 1-aminoazole compounds can be extrapolated to design potential synthetic routes.
The primary reactive site for annulation in this compound is the exocyclic primary amino group, which can act as a nucleophile. The adjacent endocyclic nitrogen can then participate in a subsequent cyclization step. A common strategy involves the reaction of a 1,2-diamino-like synthon with a 1,2-dicarbonyl or equivalent electrophilic species. jlu.edu.cn
One of the most versatile methods for constructing fused imidazole rings is the reaction with α-haloketones. This approach, which is a variation of the Tschitschibabin reaction, would involve the initial N-alkylation of the exocyclic amino group of this compound, followed by an intramolecular condensation to form an imidazo[1,2-a]imidazolium salt, which can then be aromatized if possible.
Another viable approach is the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. This condensation reaction could lead to the formation of a six-membered ring fused to the imidazole core. The reaction of 1,2-diamines with 1,2-diketones is a known method for forming pyrazine (B50134) rings, and by analogy, the reaction of this compound with a 1,2-diketone could potentially lead to a tetrahydropyrazine-fused imidazole. jlu.edu.cn
The Marckwald synthesis, which involves the reaction of an α-amino ketone with a thiocyanate, offers another pathway to fused imidazoles, particularly sp³-enriched systems. nih.govprepchem.com This could be adapted by first functionalizing the this compound to introduce a suitable α-amino ketone moiety.
The following table outlines potential fused imidazole systems that could be synthesized from this compound and the corresponding reagents and general reaction conditions based on analogous transformations.
Table 1: Potential Fused Imidazole Systems from this compound
| Fused System | Reagent | General Reaction Conditions | Potential Product |
|---|---|---|---|
| Imidazo[1,2-a]imidazole | α-Haloketone (e.g., 2-bromoacetophenone) | Heating in a polar solvent like ethanol (B145695) or DMF | 2-Isopropyl-5-phenyl-1,2-dihydroimidazo[1,2-a]imidazol-6-ium bromide |
| Imidazo[1,2-b]pyridazine (B131497) | 1,3-Dicarbonyl compound (e.g., acetylacetone) | Acid or base catalysis, heating | 2-Isopropyl-5,7-dimethylimidazo[1,2-b]pyridazin-1(2H)-one |
Detailed Research Findings
The synthesis of benzo[d]imidazoles, a prominent fused imidazole system, traditionally involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (Phillips-Ladenburg synthesis) or with an aldehyde in the presence of an oxidant. youtube.comrsc.org Applying this methodology directly to this compound is not straightforward as it lacks the requisite o-phenylenediamine functionality.
However, an alternative strategy for forming a fused aromatic ring onto an existing nitrogen-containing heterocycle is through a reaction with an ortho-quinone. Ortho-quinones are highly reactive electrophiles that can undergo addition reactions with nucleophiles such as amines. nih.govnih.gov The reaction of an amine with an o-quinone can be complex, but in some cases, it leads to the formation of a new heterocyclic ring. nih.gov
For instance, the reaction of this compound with a substituted 1,2-benzoquinone (B1198763) could proceed via a Michael-type addition of the exocyclic amino group to the quinone ring, followed by an intramolecular cyclization and subsequent oxidation (aromatization), potentially in the presence of air or a mild oxidant, to yield a benzo[d]imidazole-like fused system. The regiochemistry of the initial addition would be influenced by the substituents on the quinone ring. nih.gov
This proposed pathway would lead to the formation of novel 2-isopropyl-1,2-dihydroimidazo[4,5-f]benzimidazoles or related isomers. The feasibility and outcome of such a reaction would depend on the specific reaction conditions and the nature of the substituents on the benzoquinone.
The table below presents hypothetical benzo[d]imidazole analogues that could be synthesized from this compound and various ortho-quinones, along with the plausible reaction conditions.
Table 2: Potential Benzo[d]imidazole Analogues from this compound
| Ortho-Quinone Reagent | General Reaction Conditions | Potential Product |
|---|---|---|
| 1,2-Benzoquinone | Stirring in a protic solvent like ethanol or methanol (B129727) at room temperature, possibly with mild heating. | 2-Isopropyl-1,2-dihydroimidazo[4,5-f]benzimidazole |
| 4,5-Dimethyl-1,2-benzoquinone | Similar conditions as above, potentially with a non-polar solvent to control reactivity. | 2-Isopropyl-6,7-dimethyl-1,2-dihydroimidazo[4,5-f]benzimidazole |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Isopropyl-5-phenyl-1,2-dihydroimidazo[1,2-a]imidazol-6-ium bromide |
| 2-Isopropyl-5,7-dimethylimidazo[1,2-b]pyridazin-1(2H)-one |
| 2-Isopropyl-6-substituted-imidazo[2,1-b] umich.edujlu.edu.cnprepchem.comthiadiazole |
| 2-Isopropyl-1,2-dihydroimidazo[4,5-f]benzimidazole |
| 2-Isopropyl-6,7-dimethyl-1,2-dihydroimidazo[4,5-f]benzimidazole |
| 6-tert-Butyl-2-isopropyl-1,2-dihydroimidazo[4,5-f]benzimidazole |
| 1,2-Benzoquinone |
| 4,5-Dimethyl-1,2-benzoquinone |
| 4-tert-Butyl-1,2-benzoquinone |
| 2-bromoacetophenone |
| acetylacetone |
Coordination Chemistry of 2 Isopropyl 1h Imidazol 1 Amine Derived Ligands
Imidazole (B134444) Moiety as a Donor Ligand in Metal Coordination
Imidazole and its derivatives are fundamental building blocks in the construction of coordination compounds. researchgate.net They possess two nitrogen atoms within a five-membered aromatic ring, but typically only the pyridine-type nitrogen (N3) acts as a donor to metal ions. wikipedia.org The basicity of this nitrogen is intermediate between that of pyridine (B92270) and ammonia (B1221849), making it an effective ligand for a wide range of metal ions. wikipedia.org The introduction of substituents onto the imidazole ring can modulate its donor properties and introduce steric constraints that influence the structure of the resulting metal complexes. nih.gov
2-Isopropyl-1H-imidazol-1-amine possesses two potential coordination sites: the sp²-hybridized nitrogen atom (N3) of the imidazole ring and the exocyclic primary amine nitrogen atom (N1-amine). This dual-donor capability allows the molecule to function in several capacities. It can act as a monodentate ligand, typically coordinating through the more basic N3 atom of the imidazole ring. wikipedia.org
Alternatively, it can function as a bidentate ligand, either chelating to a single metal center to form a stable five-membered ring or bridging between two different metal centers. The bridging mode is crucial in the formation of coordination polymers, where the ligand links metal ions into extended one-, two-, or three-dimensional networks. The specific coordination mode adopted often depends on the metal ion, the reaction conditions, and the presence of other coordinating anions or solvent molecules.
The substituent at the 2-position of the imidazole ring is located adjacent to both the N1 and N3 donor atoms. The bulky isopropyl group at this position exerts significant steric hindrance, which can have a profound impact on the coordination chemistry of the ligand. researchgate.netresearchgate.net This steric bulk can influence the coordination number of the metal ion, often favoring lower coordination numbers and preventing the formation of complexes that would be sterically overcrowded. researchgate.net For example, the presence of a bulky substituent can favor the formation of tetrahedral complexes over octahedral ones. researchgate.net
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The synthesis of metal complexes with imidazole-derived ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govajol.info The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information, as well as spectroscopic methods (FT-IR, UV-Vis) and elemental analysis to confirm the composition and coordination environment of the metal. ekb.eg
| Parameter | Value |
|---|---|
| Formula | {[Zn(L)₂(H₂O)₂]·(anion)}n |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Octahedral |
| Zn-N(imidazole) Bond Length (Å) | ~2.1 Å |
| Zn-N(amine) Bond Length (Å) | ~2.2 Å |
| Structure Description | 1D chains of Zn(II) ions bridged by the bidentate this compound ligand. |
Nickel(II) and Copper(II) complexes with imidazole-based ligands are also widely studied. acs.org The synthesis of these complexes generally involves the direct reaction of the ligand with a Ni(II) or Cu(II) salt, such as a chloride or nitrate, in a solvent like ethanol (B145695) or methanol (B129727). nih.gov Nickel(II) complexes with imidazole ligands are often octahedral, though tetrahedral and square planar geometries are also known. ekb.eg Copper(II) complexes frequently exhibit distorted geometries due to the Jahn-Teller effect. rsc.org The synthesis of Ni(II) and Cu(II) complexes with this compound would likely yield monomeric or dimeric species, depending on the metal-to-ligand ratio and the counter-ion used. The steric bulk of the isopropyl group would play a critical role in determining the final structure. mdpi.com
| Metal Ion | Typical Geometry | Synthetic Method | Key Spectroscopic Feature (UV-Vis) |
|---|---|---|---|
| Nickel(II) | Octahedral | Reaction of NiCl₂·6H₂O with ligand in ethanol. | Multiple d-d transitions in the visible region. |
| Copper(II) | Distorted Octahedral/Square Planar | Reaction of Cu(NO₃)₂·3H₂O with ligand in methanol. | Broad d-d transition in the visible region. |
Design of Chelating Ligands Derived from this compound
The N1-amine group of this compound serves as a versatile synthetic handle for the creation of more complex, multidentate chelating ligands. maynoothuniversity.ie A common and effective strategy is the formation of Schiff bases through the condensation reaction of the primary amine with an aldehyde or ketone. This reaction introduces a new imine donor group (-C=N-), converting the original bidentate ligand into a potentially tridentate or higher-denticity ligand.
For example, reacting this compound with salicylaldehyde (B1680747) would produce a tridentate ligand capable of coordinating to a metal center through the imidazole N3, the imine nitrogen, and the phenolic oxygen. Such chelating ligands often form highly stable complexes with transition metals due to the chelate effect. The steric profile of the parent imidazole, including the bulky 2-isopropyl group, is retained in the final chelating ligand, providing a mechanism to control the coordination sphere of the metal ion and enhance the stability of the resulting complex. These tailored ligands are valuable in various applications, from catalysis to the development of biomimetic model systems. nih.gov
Application of Imidazole-Based Ligands in Homogeneous Catalysis
Ligands derived from substituted imidazoles are pivotal in the field of homogeneous catalysis, primarily due to their strong σ-donating properties and the ability to form stable complexes with a wide range of transition metals. The specific substitution on the imidazole ring allows for the fine-tuning of the ligand's steric and electronic characteristics, which in turn dictates the reactivity and selectivity of the corresponding metal catalyst.
N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for transition metal catalysis, often outperforming traditional phosphine (B1218219) ligands in terms of stability and activity. nih.gov The introduction of an amino group at one of the nitrogen atoms of the imidazole ring leads to the formation of N-amino-NHCs. These ligands can act as chelating agents, where the amino group can coordinate to the metal center, providing additional stability to the catalytic complex. nih.govresearchgate.net
Palladium complexes of N-amino-NHCs have demonstrated significant efficacy in various cross-coupling reactions, which are fundamental transformations in modern organic synthesis. For instance, chelating NHC ligands have shown superior activity in Suzuki-Miyaura reactions compared to their non-chelating counterparts. nih.gov The strong bond between the carbene carbon and the metal, coupled with the stabilizing effect of the N-amino chelate, contributes to the robustness and efficiency of these catalysts. nih.gov
Detailed research has explored the synthesis of palladium(II)-NHC complexes and their catalytic prowess in direct C-H bond activation and arylation reactions. researchgate.netnih.gov For example, novel palladium(II) N-heterocyclic carbene complexes have been successfully employed as catalysts in the direct C5 arylation of various furan, thiophene, and thiazole (B1198619) derivatives with aryl bromides. These reactions proceed with high regioselectivity, affording the C5-arylated products in moderate to good yields with catalyst loadings as low as 0.5 mol%. researchgate.net
Table 1: Direct C5 Arylation of Heteroarenes using a Pd(II)-NHC Complex
| Heteroarene | Aryl Bromide | Product | Yield (%) |
|---|---|---|---|
| 2-n-butylfuran | 4-bromotoluene | 2-n-butyl-5-(p-tolyl)furan | 85 |
| 2-n-butylfuran | 4-bromobenzotrifluoride | 2-n-butyl-5-(4-(trifluoromethyl)phenyl)furan | 78 |
| 2-n-butylthiophene | 4-bromotoluene | 2-n-butyl-5-(p-tolyl)thiophene | 92 |
| 2-n-butylthiophene | 4-bromobenzotrifluoride | 2-n-butyl-5-(4-(trifluoromethyl)phenyl)thiophene | 88 |
| 2-n-propylthiazole | 4-bromotoluene | 2-n-propyl-5-(p-tolyl)thiazole | 75 |
| 2-n-propylthiazole | 4-bromobenzotrifluoride | 2-n-propyl-5-(4-(trifluoromethyl)phenyl)thiazole | 70 |
Adapted from research on direct C5 arylation reactions catalyzed by Pd(II)-NHC complexes. researchgate.net
The 2-aminoimidazole moiety is another key structural motif that has found applications in catalysis. Palladium-catalyzed cross-coupling reactions utilizing 2-iodoimidazole (B1350194) derivatives have been effectively used to synthesize functionalized imidazoles. nih.gov The Suzuki coupling reaction, in particular, has proven to be a highly efficient method for introducing alkyl and aryl groups at the 2-position of the imidazole ring. nih.gov
These synthetic strategies are crucial for creating complex molecules with potential biological activity, such as protein farnesyltransferase inhibitors. The stereochemistry of the substituents introduced via these catalytic methods can have a significant impact on the enzymatic activity of the final products, highlighting the importance of controlled catalytic transformations. nih.gov
Recent advancements have also seen the development of palladium-catalyzed carboamination reactions of N-propargyl guanidines to construct substituted 2-aminoimidazole products. This methodology allows for the formation of both a carbon-nitrogen and a carbon-carbon bond in a single step, providing rapid access to a diverse range of 2-aminoimidazole derivatives.
Table 2: Palladium-Catalyzed Suzuki Coupling with 2-Iodoimidazole Derivatives
| Boronic Acid/Ester | Coupling Partner | Catalyst System | Product | Application |
|---|---|---|---|---|
| Alkenylboronate | 2-Iodoimidazole derivative | Pd(PPh₃)₄ | 2-Alkenyl-imidazole derivative | Synthesis of farnesyltransferase inhibitors |
| Arylboronic acid | 2-Iodoimidazole derivative | Pd(OAc)₂/SPhos | 2-Aryl-imidazole derivative | Synthesis of bioactive molecules |
This table is a representation of typical Suzuki coupling reactions involving 2-iodoimidazole derivatives as described in the literature. nih.gov
Advanced Spectroscopic and Structural Characterization of 2 Isopropyl 1h Imidazol 1 Amine
Vibrational Spectroscopy: Infrared (IR) and Raman StudiesNo published data is available.
Further experimental research and publication are required to populate these critical areas of chemical characterization for 2-Isopropyl-1H-imidazol-1-amine.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
No published studies containing single-crystal X-ray diffraction data for this compound were identified. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Such an analysis would provide critical information, including:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The exact position of each atom within the unit cell.
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.
Intermolecular Interactions: Details of hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate the packing of molecules in the crystal.
Without experimental diffraction data, a definitive depiction of the solid-state structure of this compound remains elusive.
Elemental Analysis for Stoichiometric Composition
Similarly, no specific experimental results from the elemental analysis of this compound have been documented in the available literature. Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.
For this compound, with a molecular formula of C₆H₁₃N₃, the theoretical elemental composition can be calculated. However, experimental verification is a necessary step in the characterization of a compound to ensure its purity and confirm that the correct substance has been synthesized.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 56.65 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 10.31 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 33.04 |
| Total | 127.20 | 100.00 |
The absence of experimental data for both single-crystal X-ray diffraction and elemental analysis indicates a gap in the formal scientific characterization of this compound. Future research would be necessary to provide this foundational structural and compositional information.
Theoretical and Computational Studies on 2 Isopropyl 1h Imidazol 1 Amine Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the structure, stability, and reactivity of imidazole-containing compounds.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2-Isopropyl-1H-imidazol-1-amine, this involves finding the minimum energy conformation by exploring the rotational freedom around the single bonds, particularly the bond connecting the isopropyl group to the imidazole (B134444) ring and the N-N bond of the amino group.
Computational studies on similar N-functionalized imidazoles with branched alkyl groups, such as N-isopropylimidazole, have been performed to understand their structural properties. researchgate.netmdpi.com These studies typically employ DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the system. nih.gov A potential energy surface scan can be performed by systematically rotating the dihedral angles associated with the isopropyl group and the amino group to identify all possible conformers and their relative energies. The conformer with the lowest energy represents the most stable structure of the molecule in the gas phase.
Table 1: Representative Conformational Analysis Data for a Model N-Substituted Imidazole
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 60 | 0.8 |
| 120 | 1.5 |
| 180 | 0.0 (Global Minimum) |
| 240 | 1.5 |
| 300 | 0.8 |
Note: This table is illustrative and based on general principles of conformational analysis for N-substituted imidazoles. The actual values for this compound would require specific calculations.
Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic parameters, which can aid in the experimental characterization of the molecule. These parameters include vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
For instance, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can then be compared with experimental IR and Raman spectra to help assign the observed vibrational modes to specific molecular motions. Studies on other imidazole derivatives have successfully used DFT to interpret their spectroscopic data. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. scm.com These predictions are valuable for confirming the molecular structure.
Table 2: Predicted Spectroscopic Data for an Analogous Imidazole Derivative
| Parameter | Predicted Value |
| Vibrational Frequencies (cm⁻¹) | |
| N-H stretch (amine) | ~3400-3500 |
| C-H stretch (isopropyl) | ~2900-3000 |
| C=N stretch (imidazole) | ~1600-1650 |
| NMR Chemical Shifts (ppm) | |
| ¹H (imidazole ring) | ~7.0-7.5 |
| ¹H (isopropyl CH) | ~3.0-3.5 |
| ¹H (isopropyl CH₃) | ~1.2-1.5 |
| ¹H (NH₂) | ~4.0-5.0 |
Note: These values are estimations based on typical ranges for similar functional groups and would need to be calculated specifically for this compound.
DFT is a powerful tool for investigating the pathways of chemical reactions, including identifying intermediates and transition states. For this compound, one could model its synthesis or its participation in various chemical transformations.
A computational study on the synthesis of a tetrasubstituted imidazole in an ionic liquid provides a relevant example of how reaction mechanisms can be elucidated. researchgate.net Such studies involve locating the transition state structures that connect reactants, intermediates, and products on the potential energy surface. The energy of these transition states determines the activation energy of the reaction, providing insights into the reaction kinetics. For example, in a hypothetical reaction involving this compound, DFT could be used to model the nucleophilic attack of the exocyclic amine or the substitution at the imidazole ring, mapping out the complete reaction coordinate. rsc.org
Thermochemical Calculations and Energetic Profiles
Thermochemical calculations provide crucial information about the stability and energy content of a molecule. These calculations are often performed using high-level ab initio methods or DFT.
The standard enthalpy of formation (ΔHf°) is a key thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. While experimental determination can be challenging, computational methods can provide reliable estimates.
A DFT study on aminonitroimidazoles demonstrated the calculation of thermodynamic properties, including heats of formation. nih.govscispace.com A similar approach could be applied to this compound. This typically involves calculating the total electronic energy of the molecule and then using a series of corrections and reference values to arrive at the enthalpy of formation.
Table 3: Calculated Thermochemical Data for a Model Aminonitroimidazole
| Property | Calculated Value (kJ/mol) |
| Heat of Formation | 250 |
| Gibbs Free Energy of Formation | 320 |
| Entropy | 450 J/(mol·K) |
Note: This data is from a study on aminonitroimidazoles and serves as an example of the type of thermochemical data that can be calculated. nih.gov The values for this compound would differ.
Molecular Orbital Analysis and Bonding Characteristics
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier molecular orbitals (FMOs), provides insights into the molecule's reactivity and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the amino group, indicating that these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the imidazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity. Molecular orbital studies on other imidazole derivatives have confirmed these general trends. nih.govnih.gov
Table 4: Representative Frontier Molecular Orbital Energies for an Imidazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are representative values and the actual energies for this compound would need to be calculated.
Excited State Intramolecular Proton Transfer (ESIPT) Studies of Imidazole Derivatives
Theoretical and computational investigations into the specific compound this compound, particularly concerning its potential for Excited State Intramolecular Proton Transfer (ESIPT), are not extensively documented in publicly available scientific literature. However, the broader class of imidazole derivatives has been a subject of significant research in this area, providing a framework for understanding the potential photophysical behavior of related structures.
ESIPT is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule upon electronic excitation. This process typically occurs on an ultrashort timescale and results in the formation of a transient tautomer with distinct electronic and emissive properties. A key characteristic of ESIPT is a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, making such compounds valuable for applications in molecular probes, sensors, and light-emitting materials.
For an imidazole derivative to undergo ESIPT, it must possess both a proton-donating group (e.g., a hydroxyl or amino group) and a proton-accepting atom (e.g., a nitrogen atom of the imidazole ring) in close proximity, allowing for the formation of an intramolecular hydrogen bond. In the case of this compound, the N-amino group could potentially act as a proton donor, and the imidazole ring nitrogen as an acceptor, though the specific geometry and electronic structure would determine the feasibility of this process.
Research Findings from Related Imidazole Derivatives
Studies on various imidazole derivatives have provided detailed insights into their ESIPT dynamics. For instance, research on sulphonamido-imidazole derivatives has shown that these molecules can be highly luminescent, with the proton transfer process occurring on a picosecond timescale. nih.gov The primary emitting species at room temperature is often the keto-like tautomer formed after proton transfer. nih.gov
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the mechanism of ESIPT. These studies can predict the potential energy surfaces of the ground and excited states, identifying the energy barriers for the proton transfer reaction. For many imidazole derivatives capable of ESIPT, theoretical calculations have shown a very low or non-existent energy barrier in the excited state, which accounts for the ultrafast nature of the proton transfer. nih.gov
The photophysical properties of ESIPT-capable imidazole derivatives are highly sensitive to their environment, such as the polarity of the solvent. nih.gov The stability of the ground state enol-like form versus the excited state keto-like tautomer can be influenced by solvent interactions, which in turn affects the fluorescence quantum yields and lifetimes.
To illustrate the nature of data obtained from such studies, the following table summarizes photophysical data for a series of blue-green emitting sulphonamido-imidazole derivatives in a non-polar solvent. It is important to note that this data is for related compounds and not for this compound itself.
Table 1: Photophysical Data for Sulphonamido-Imidazole Derivatives in Toluene
| Compound | Absorption λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (ns) |
| Derivative 1 | 340 | 485 | 0.55 | 3.5 |
| Derivative 2 | 342 | 490 | 0.60 | 3.8 |
| Derivative 3 | 350 | 505 | 0.45 | 3.1 |
Data presented is illustrative and based on findings for related imidazole derivatives. nih.gov
Furthermore, at low temperatures (77 K), in addition to fluorescence, phosphorescence from the excited state tautomer can also be observed, with lifetimes extending into the seconds range. nih.gov The triplet state dynamics of these molecules have also been investigated, with triplet lifetimes in the microsecond range in the absence of oxygen. nih.gov
In another class of imidazole derivatives, the introduction of a hydroxyl group on a phenyl substituent attached to the imidazole ring has been shown to facilitate ESIPT, leading to materials with intense blue fluorescence. researchgate.netnih.gov Computational analysis through semiempirical molecular orbital calculations has helped to understand how the molecular structure, such as the steric hindrance provided by bulky phenyl groups, can prevent fluorescence quenching in the solid state. researchgate.netnih.gov
While direct computational studies on this compound are not available, theoretical investigations on other 1-aminoimidazole derivatives have been conducted in different contexts. For example, density functional theory has been used to study the molecular structure and properties of nitro-substituted 1-aminoimidazoles to predict their energetic characteristics. researchgate.net Such studies provide valuable data on bond lengths, angles, and heat of formation, which are fundamental to understanding the molecule's stability and reactivity.
The following table provides an example of calculated properties for 1-aminoimidazole from such a study, which could serve as a baseline for future theoretical work on its derivatives.
Table 2: Calculated Properties of 1-Aminoimidazole
| Property | Calculated Value |
| Heat of Formation (gas phase) | 59.1 kcal/mol |
| Heat of Formation (solid phase) | 37.8 kcal/mol |
| C2-N1-N6-H10 Torsional Angle | Varies with conformation |
Data from a computational study on 1-aminoimidazole and its nitro derivatives. researchgate.net
Academic Research Applications and Future Perspectives of 2 Isopropyl 1h Imidazol 1 Amine
2-Isopropyl-1H-imidazol-1-amine as a Versatile Synthetic Building Block
In the realm of organic synthesis, building blocks are fundamental components used to construct more complex molecular architectures. sigmaaldrich.commsesupplies.com this compound serves as a valuable building block, offering a unique combination of steric and electronic properties to synthetic chemists. chemimpex.commade-in-china.com
The imidazole (B134444) core is a prevalent motif in a vast array of biologically active compounds and functional materials. rsc.orgrsc.org this compound provides a strategic starting point for the elaboration of more complex molecules. The presence of the amine group at the 1-position and the isopropyl group at the 2-position of the imidazole ring allows for regioselective functionalization. This controlled modification is a key principle in the multi-step synthesis of intricate organic structures, including those with potential pharmaceutical applications. chemimpex.com
For instance, the amine functionality can be readily transformed into a wide range of other functional groups or used as a handle for coupling with other molecules. The isopropyl group, while sterically hindering, can influence the conformational preferences of the resulting molecules, which is a critical factor in designing molecules with specific biological activities or material properties.
The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. made-in-china.comnih.gov Imidazole-containing structures are of particular importance due to their diverse biological activities. rsc.org this compound serves as a key precursor in the construction of new and unique heterocyclic systems. made-in-china.comnih.gov
Researchers can exploit the reactivity of the imidazole ring and the primary amine to participate in various cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems. These novel scaffolds can then be further functionalized to create libraries of compounds for screening in drug discovery programs or for the development of new materials with tailored properties. The steric bulk of the isopropyl group can play a crucial role in directing the stereochemical outcome of these reactions, enabling the synthesis of enantiomerically pure compounds.
Applications in Ligand Design for Catalysis and Advanced Materials
The imidazole moiety is a well-established coordinating group in transition metal chemistry. The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center to form stable coordination complexes. This property makes imidazole-containing molecules, such as this compound, attractive candidates for ligand design in catalysis and advanced materials. chemimpex.commade-in-china.com
The imidazole ring's ability to act as a ligand is fundamental to its use in catalysis. chemimpex.com Ligands play a critical role in modulating the reactivity and selectivity of metal catalysts. By incorporating this compound or its derivatives into a catalyst's design, chemists can fine-tune the steric and electronic environment around the metal center. msesupplies.comchemimpex.com This, in turn, can lead to enhanced catalytic activity, improved selectivity for a desired product, and increased catalyst stability. chemimpex.com
The development of iron catalysts with amine(imine)diphosphine ligands for asymmetric hydrogenation is a notable area of research. acs.org While this specific example does not directly use this compound, it highlights the principle of using amine and imine functionalities in ligand design for catalysis. The steric hindrance provided by the isopropyl group in this compound could be advantageous in creating a chiral pocket around a metal center, potentially leading to high enantioselectivity in asymmetric catalytic reactions.
The unique electronic properties of the imidazole ring make it a suitable component for functional materials. chemimpex.commade-in-china.com Imidazole-based compounds have been investigated for their potential use in various applications, including as components of ionic liquids, dyes for solar cells, and other optical materials. rsc.org
The incorporation of this compound into the structure of polymers or other materials can impart specific properties. For example, the imidazole moiety can enhance the thermal stability or conductivity of a material. Furthermore, the ability of the imidazole ring to participate in hydrogen bonding and other non-covalent interactions can be exploited to control the self-assembly of molecules into well-defined supramolecular structures, a key aspect in the design of materials for optoelectronic devices. chemimpex.commade-in-china.com
Future Directions in Synthetic Methodology Development
The continued exploration of this compound and related compounds is expected to drive further innovation in synthetic methodology. A significant focus of modern synthetic chemistry is the development of efficient and environmentally benign methods for the construction of complex molecules.
Future research will likely concentrate on developing novel, catalytic, and atom-economical transformations involving this compound. This could include the development of new multi-component reactions where the imidazole derivative is a key building block, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials.
Furthermore, there is a growing interest in the use of sustainable and green chemistry principles in synthesis. Future methodologies may focus on the use of environmentally friendly solvents, renewable starting materials, and catalytic systems that minimize waste generation. The development of efficient and selective methods for the synthesis and functionalization of this compound itself will also be a critical area of research, ensuring its continued availability for a wide range of applications.
Emerging Research Opportunities and Unexplored Reactivity
The unique structural arrangement of this compound, featuring a sterically demanding isopropyl group at the 2-position and a reactive amino group at the 1-position of the imidazole ring, opens up a number of intriguing and underexplored avenues for academic and industrial research. While the broader class of imidazole derivatives has been extensively studied, the specific substitution pattern of this compound presents novel opportunities in synthetic chemistry, materials science, and medicinal chemistry.
Exploration of Novel Synthetic Methodologies
The presence of the N-amino group introduces a reactive handle that has not been fully exploited. This functionality can serve as a nucleophile, a leaving group, or a directing group in various chemical transformations.
Synthesis of Fused Heterocyclic Systems: A significant area of emerging research is the use of this compound as a precursor for the synthesis of novel fused heterocyclic systems. The 1-amino group can readily react with bifunctional electrophiles to construct new rings fused to the imidazole core. For instance, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of imidazo[1,2-b]pyridazine (B131497) or related structures, depending on the reaction conditions and the nature of the electrophile. Similarly, condensation with diketones or their equivalents could provide access to novel imidazo[1,2-a]pyrazine (B1224502) derivatives. These fused systems are of considerable interest due to their potential as scaffolds in drug discovery and as functional materials.
Cycloaddition Reactions: The N-amino group can be transformed into other functionalities that can participate in cycloaddition reactions. For example, oxidation of the amino group could potentially generate a nitroso or azo intermediate, which could then undergo [4+2] or other cycloaddition reactions with suitable dienes or dipolarophiles. This would provide a direct route to complex polycyclic structures that are otherwise difficult to access. The influence of the 2-isopropyl group on the regioselectivity and stereoselectivity of these reactions remains a largely unexplored area.
Unexplored Reactivity Patterns
The interplay between the electron-donating amino group at N1 and the sterically bulky isopropyl group at C2 is expected to give rise to unique reactivity patterns that differ from other substituted imidazoles.
Directed C-H Functionalization: The 1-amino group, or a derivative thereof, could act as a directing group for the selective functionalization of the C-H bonds at the C4 and C5 positions of the imidazole ring. While electrophilic substitution on the imidazole ring is known to occur at these positions, the use of a directing group could offer enhanced control and allow for the introduction of a wider range of substituents under milder conditions. This would be a powerful tool for the synthesis of highly substituted and functionally diverse imidazole derivatives.
Reactivity with Electrophiles: A systematic study of the reactivity of this compound with a broad range of electrophiles is warranted. While acylation and alkylation of the exocyclic amino group are expected, the potential for competitive reaction at the N3 position of the imidazole ring, and how the steric hindrance of the isopropyl group influences this competition, has not been thoroughly investigated. Understanding these reactivity patterns is crucial for the strategic use of this compound as a building block in organic synthesis.
Potential Applications in Catalysis and Medicinal Chemistry
The unique electronic and steric properties of this compound suggest its potential as a ligand in catalysis and as a scaffold in medicinal chemistry.
Ligand Development for Catalysis: The N-amino group can be readily functionalized to create bidentate or polydentate ligands for transition metal catalysis. The combination of the soft N-donor from the imidazole ring and a potentially harder N-donor from the functionalized amino group could lead to the formation of stable metal complexes with unique catalytic activities. The steric bulk of the isopropyl group could also play a key role in influencing the selectivity of catalytic transformations.
Medicinal Chemistry Scaffolds: While the broader class of 2-aminoimidazoles has shown promise in medicinal chemistry, the specific substitution pattern of this compound remains largely unexplored in this context. researchgate.net Future research could focus on the synthesis and biological evaluation of derivatives of this compound as potential inhibitors of enzymes such as β-secretase (BACE-1) or as modulators of other biological targets. researchgate.net The isopropyl group may contribute to favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability.
Q & A
Q. What are the common synthetic routes for 2-Isopropyl-1H-imidazol-1-amine, and how can reaction conditions be optimized?
The synthesis of imidazole derivatives like this compound typically involves cyclization reactions. A widely used method is the condensation of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions, employing Lewis acids (e.g., ZnCl₂) as catalysts . Temperature control (e.g., reflux in DMF or DCM) and solvent selection are critical to minimize side reactions. For example, introducing the isopropyl group may require alkylation steps using isopropyl halides under basic conditions. Optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the imidazole ring structure and substituent positions. For instance, the amine proton (NH) typically appears downfield (~δ 8-10 ppm) in DMSO-d₆ .
- X-ray Crystallography : Use SHELXL for refining crystal structures. Single-crystal diffraction can resolve stereochemical ambiguities and validate hydrogen-bonding interactions in the solid state .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. How can researchers assess the biological activity of this compound in medicinal chemistry studies?
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based or calorimetric methods (ITC).
- Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled ligands) quantify affinity for GPCRs or ion channels.
- Cellular Viability Assays : MTT or ATP-luminescence assays evaluate cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How can density-functional theory (DFT) models predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G*) can model:
- Electron Density Distribution : Identify nucleophilic/electrophilic sites via Mulliken charges or electrostatic potential maps.
- Thermochemical Data : Calculate bond dissociation energies (BDEs) to predict stability under reaction conditions .
- Reaction Pathways : Simulate intermediates in catalytic cycles (e.g., alkylation or acylation) using transition-state theory .
Example Table: Computed Properties
| Property | B3LYP/6-31G* Value |
|---|---|
| HOMO-LUMO Gap (eV) | 4.8 |
| Dipole Moment (Debye) | 3.2 |
| N-H Bond Dissociation Energy (kcal/mol) | 88.5 |
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Meta-Analysis : Compare literature protocols for variables like catalyst purity, solvent drying, or inert atmosphere use .
- Reproducibility Checks : Replicate key studies with controlled conditions (e.g., Glorius-type reproducibility templates).
- Data Mining : Use tools like Reaxys or SciFinder to identify trends or outliers in reaction databases .
Q. What strategies optimize regioselectivity in functionalizing the imidazole ring of this compound?
- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution to specific positions.
- Transition Metal Catalysis : Use Pd or Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the C4/C5 positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the N1 position for alkylation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
